molecular formula C15H13N3O4 B2671490 1-(4-methoxyphenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1160246-11-6

1-(4-methoxyphenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2671490
CAS No.: 1160246-11-6
M. Wt: 299.286
InChI Key: DFFCZILWEHVIMY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic system with a pyrazole and pyridine ring. The structure includes:

  • 1-(4-Methoxyphenyl): A methoxy-substituted phenyl group at position 1, enhancing lipophilicity and influencing electronic properties.
  • 3-Methyl: A methyl group at position 3, contributing to steric effects and metabolic stability.
  • 6-Oxo-6,7-dihydro: A ketone at position 6 and partial saturation at the 6,7-positions, critical for conformational rigidity and hydrogen-bonding interactions.
  • 4-Carboxylic Acid: A polar carboxylic acid group at position 4, enabling salt formation and solubility modulation.

Synthesis:
The compound is synthesized via hydrolysis of its ethyl ester precursor under basic conditions (e.g., NaOH in MeOH-H₂O) followed by acidification to isolate the carboxylic acid . This method aligns with procedures for related pyrazolo-pyridine derivatives, such as apixaban intermediates .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-8-13-11(15(20)21)7-12(19)16-14(13)18(17-8)9-3-5-10(22-2)6-4-9/h3-7H,1-2H3,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFCZILWEHVIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2)C(=O)O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions often use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding, making it a candidate for drug development.

  • Medicine: The compound has shown promise in preclinical studies for its therapeutic effects, including anti-inflammatory and anticancer properties.

  • Industry: Its unique properties make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. Understanding these mechanisms is crucial for optimizing its use in therapeutic and industrial applications.

Comparison with Similar Compounds

Key Observations :

Position 1 : Aryl/aralkyl groups (e.g., 4-MeO-Ph, 4-F-Ph) are common, with electron-donating substituents (e.g., -OMe) improving metabolic stability .

Position 4 : Carboxylic acid (-COOH) or its ester (-COOEt) is critical for solubility and target binding. Hydrolysis of esters to acids enhances polarity .

Position 6 : Electron-withdrawing groups (e.g., oxo, halogenated aryl) improve electrophilic character, influencing enzyme inhibition (e.g., Factor Xa in apixaban) .

Physicochemical Properties

Property Target Compound Apixaban Analogue Ethyl Ester Derivative
Solubility Moderate (carboxylic acid enhances aqueous solubility) Low (amide group reduces solubility) Low (ester group increases lipophilicity)
Melting Point Not reported; yellow crystalline solid 215–217°C (apixaban) Not reported; off-white solid
LogP Estimated ~2.1 (acidic group lowers lipophilicity) 1.8 (apixaban) ~3.5 (ester increases LogP)

Biological Activity

1-(4-Methoxyphenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a novel compound belonging to the pyrazolopyridine class. Its unique molecular structure allows it to exhibit a range of biological activities, making it a candidate for various therapeutic applications. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic uses.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C15H13N3O4
  • Molecular Weight : 299.28 g/mol
  • CAS Number : 1160246-11-6

Structural Characteristics

The compound features a pyrazolopyridine core with a methoxyphenyl substituent and a carboxylic acid functional group. This structural arrangement contributes to its diverse biological activities.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that it may function as an enzyme inhibitor, particularly in inflammatory pathways.

Anti-inflammatory Activity

Recent studies have shown that derivatives of pyrazolopyridines exhibit significant anti-inflammatory properties. For example, in vitro assays demonstrated that certain analogs inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Case Study: COX Inhibition

In a comparative study, several compounds were tested against COX enzymes:

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3623.8 ± 0.20
Celecoxib0.04 ± 0.010.04 ± 0.01

These results suggest that while the tested compounds exhibit varying degrees of inhibition compared to the standard drug celecoxib, they still show promise as potential anti-inflammatory agents .

Anticancer Potential

The compound's anticancer properties have been explored through various preclinical studies. It has demonstrated efficacy in inhibiting cancer cell proliferation in vitro and in vivo.

The anticancer activity is thought to be mediated through multiple pathways, including the induction of apoptosis and inhibition of cell cycle progression. The presence of the carboxylic acid group is hypothesized to enhance its interaction with target proteins involved in cancer cell signaling.

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy group or alterations in the pyrazole ring can significantly affect its potency and selectivity towards specific targets.

Key Findings from SAR Studies

  • Substituent Effects : Electron-donating groups enhance inhibitory activity against COX enzymes.
  • Ring Modifications : Variations in the pyrazole ring structure can lead to improved anticancer activity.

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